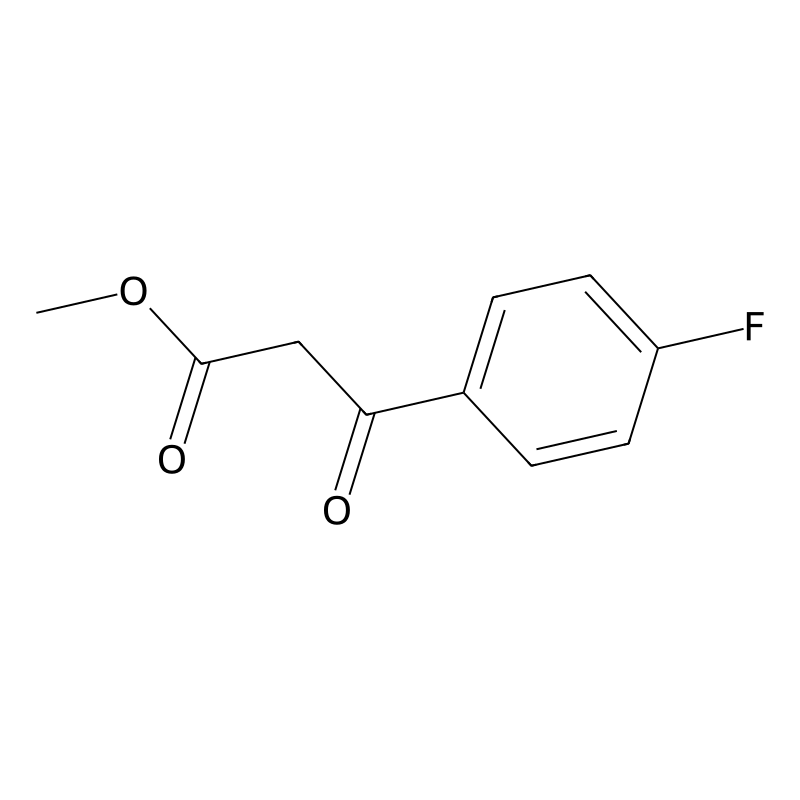

Methyl 4-fluorobenzoylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds:

Methyl 4-fluorobenzoylacetate serves as a crucial precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles have diverse applications in medicinal chemistry and materials science []. For instance, research has shown its utility in the synthesis of 3-amino-4-(4-fluoro-phenyl)furazan, a potential anticonvulsant agent [].

Preparation of Substituted Coumarin Derivatives:

Coumarins are a class of naturally occurring plant chemicals with a broad range of biological activities. Methyl 4-fluorobenzoylacetate can be employed in the preparation of various substituted coumarin derivatives. These derivatives hold promise for further research into their potential as 5-lipoxygenase inhibitors, enzymes involved in inflammatory processes [].

Methyl 4-fluorobenzoylacetate is an organic compound with the molecular formula and a molecular weight of 196.18 g/mol. It features a methyl ester functional group and a fluorinated aromatic ring, specifically a 4-fluorophenyl group. This compound is typically a clear colorless to pale yellow liquid and is soluble in organic solvents. It is identified by its CAS number 63131-29-3 and is known for its potential applications in various chemical syntheses and biological research .

- Esterification: Reacting with alcohols to form new esters.

- Hydrolysis: In the presence of water, it can be converted back into the corresponding acid and alcohol.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for further functionalization of the molecule.

These reactions are important for synthesizing derivatives that may have enhanced biological or chemical properties .

Methyl 4-fluorobenzoylacetate exhibits various biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in pharmacology, particularly in drug metabolism studies. Additionally, its structure allows it to interact with biological membranes, indicating possible uses in drug delivery systems .

The synthesis of methyl 4-fluorobenzoylacetate typically involves the following methods:

- Acylation: The compound can be synthesized via acylation of acetylacetone with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

- Esterification: Another route involves the esterification of 4-fluorobenzoylacetic acid with methanol using acid catalysts.

- Condensation Reactions: It may also be produced through condensation reactions involving fluorinated aromatic compounds and acetyl derivatives.

These methods highlight the versatility of this compound's synthesis, allowing for modifications that can lead to various derivatives with specific properties .

Methyl 4-fluorobenzoylacetate has several notable applications:

- Pharmaceuticals: Its role as an enzyme inhibitor makes it valuable in drug development and metabolic studies.

- Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds, particularly those requiring fluorinated moieties.

- Research: Used in biochemical assays to study enzyme activities and interactions due to its ability to modify biological pathways .

Studies on the interactions of methyl 4-fluorobenzoylacetate focus on its inhibitory effects on cytochrome P450 enzymes. Such interactions are crucial for understanding how this compound can influence drug metabolism and potential toxicological effects. Furthermore, research indicates that it may interact with various biological membranes, enhancing its utility in drug delivery systems .

Methyl 4-fluorobenzoylacetate shares similarities with several compounds due to its structural features. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-fluorobenzoylacetate | Ethyl ester variant; similar reactivity | |

| Methyl benzoate | Non-fluorinated; common ester | |

| Methyl 3-fluorobenzoylacetate | Different fluorine position; similar activity |

Uniqueness

Methyl 4-fluorobenzoylacetate is unique due to the presence of a fluorine atom at the para position, which significantly influences its chemical reactivity and biological activity compared to non-fluorinated analogs. Its ability to inhibit specific cytochrome P450 enzymes further distinguishes it from other similar compounds, making it a valuable candidate for pharmaceutical research and development .

The development of methyl 4-fluorobenzoylacetate emerged from the broader evolution of fluorinated organic compounds in the mid-to-late twentieth century. The incorporation of fluorine into organic molecules became increasingly important as researchers recognized the unique properties that fluorine substitution could impart to pharmaceutical and industrial compounds. The specific synthesis and characterization of methyl 4-fluorobenzoylacetate can be traced to advances in electrophilic fluorination methods and the development of stable fluorinating reagents.

Historical records indicate that the compound was first systematically studied as part of research into β-keto ester derivatives, which have long been recognized as valuable synthetic intermediates due to their active methylene group and dual functional capabilities. The fluorinated variant gained particular attention when researchers discovered that the para-fluorine substitution on the benzoyl group significantly enhanced the compound's reactivity profile compared to its non-fluorinated analogs.

The evolution of synthetic methodologies for accessing this compound has been closely tied to developments in Friedel-Crafts acylation reactions and subsequent modifications. Early synthetic approaches relied on traditional Lewis acid catalysis, but modern methods have incorporated more sophisticated catalytic systems to improve yields and selectivity. The compound's registration in major chemical databases, including its assignment of Chemical Abstracts Service number 63131-29-3, reflects its established importance in the chemical literature.

Structural Characteristics and Nomenclature

Methyl 4-fluorobenzoylacetate possesses a molecular formula of C₁₀H₉FO₃ with a molecular weight of 196.18 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is methyl 3-(4-fluorophenyl)-3-oxopropanoate, which accurately describes its structural composition. Alternative nomenclature includes 4-fluorobenzoylacetic acid methyl ester and methyl 4-fluorobenzoyl acetate, reflecting different approaches to naming this bifunctional molecule.

The structural architecture of methyl 4-fluorobenzoylacetate consists of three distinct functional domains that contribute to its chemical behavior. The central framework features a β-keto ester system, characterized by the presence of both a ketone and an ester functional group separated by a single methylene unit. This arrangement creates an active methylene center that exhibits enhanced acidity due to the electron-withdrawing effects of both carbonyl groups.

The fluorine atom positioned at the para location of the benzene ring exerts significant electronic influence on the entire molecular system. Fluorine, being the most electronegative element, creates a strong inductive effect that increases the electrophilicity of the adjacent carbonyl carbon. This electronic perturbation enhances the compound's susceptibility to nucleophilic attack and influences its reactivity in various chemical transformations.

Spectroscopic analysis reveals characteristic features that facilitate identification and structural confirmation. The compound typically exhibits specific absorption patterns in nuclear magnetic resonance spectroscopy, with the fluorine atom creating distinctive coupling patterns that serve as diagnostic markers. The physical properties include its liquid state at room temperature, with reported refractive index values ranging from 1.5190 to 1.5250 at 20 degrees Celsius.

Significance in Organic Synthesis and Industrial Chemistry

Methyl 4-fluorobenzoylacetate occupies a central position in modern synthetic organic chemistry due to its multifaceted reactivity and broad application scope. The compound serves as a crucial intermediate in the pharmaceutical industry, particularly in the development of anti-inflammatory and analgesic drugs. Its utility stems from the combination of the β-keto ester functionality, which provides multiple reactive sites, and the fluorine substitution, which modulates biological activity and metabolic stability.

In pharmaceutical development, the compound has been utilized in the synthesis of various bioactive molecules. Research has demonstrated its effectiveness as a starting material for constructing complex heterocyclic systems, including pyrimidines, pyrazoles, and coumarins. These heterocyclic frameworks are fundamental structural motifs in many pharmaceutical agents, making methyl 4-fluorobenzoylacetate a valuable synthetic precursor.

The compound's significance extends to material science applications, where it contributes to the development of advanced polymer systems. When incorporated into polymer formulations, methyl 4-fluorobenzoylacetate enhances thermal stability and mechanical properties, making it valuable for producing durable materials with superior performance characteristics. The fluorine content imparts unique properties such as chemical resistance and improved thermal behavior, which are highly desirable in engineering applications.

Recent advances in asymmetric synthesis have highlighted the potential of methyl 4-fluorobenzoylacetate as a substrate for enantioselective transformations. The compound serves as a model system for developing new catalytic methods for the formation of fluorinated quaternary stereogenic centers. These developments are particularly significant because fluorinated chiral molecules often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts.

The industrial relevance of methyl 4-fluorobenzoylacetate is further demonstrated by its availability from multiple commercial suppliers and its inclusion in standard chemical catalogs. This widespread availability reflects both its established utility and the robust synthetic methods available for its preparation. Manufacturing processes have been optimized to ensure high purity levels, typically exceeding 95 percent, which is essential for its use in demanding applications.

Research into novel synthetic applications continues to expand the utility of methyl 4-fluorobenzoylacetate. Recent studies have explored its use in nucleophilic fluorination reactions, where it serves as both substrate and fluorine source under specific reaction conditions. These investigations have revealed new reactivity patterns that could lead to innovative synthetic methodologies for accessing fluorinated compounds, which are increasingly important in medicinal chemistry and agrochemical development.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents the most established synthetic route for the preparation of methyl 4-fluorobenzoylacetate [1] [2] [3]. This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired ketone product [1]. The traditional approach utilizes 4-fluoroacetophenone as the starting material, which undergoes acylation with appropriate reagents to yield the target compound [4].

The mechanism of Friedel-Crafts acylation begins with the formation of an acylium ion through the interaction of an acyl halide with a Lewis acid catalyst such as aluminum chloride [3]. The acylium ion, being resonance-stabilized, serves as the electrophile that attacks the aromatic ring [2]. Unlike Friedel-Crafts alkylation, the acylation process does not suffer from rearrangement issues due to the stabilization of the acylium ion [1] [3].

Research has demonstrated that ethyl 4-fluorobenzoylacetate, a closely related compound, can be obtained through the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of sodium hydride as the base, achieving excellent yields [4]. This methodology has been adapted for the synthesis of the methyl ester analog by substituting dimethyl carbonate for diethyl carbonate in the reaction scheme [4].

The reaction conditions typically require anhydrous conditions to prevent hydrolysis of the acyl chloride, with temperatures maintained between 10-25°C to control the reaction rate and minimize side reactions [5]. The use of halogenated solvents such as methylene chloride or ethylene dichloride provides the necessary inert environment for the reaction to proceed efficiently [5].

Table 1: Traditional Friedel-Crafts Acylation Conditions for Methyl 4-fluorobenzoylacetate Synthesis

| Parameter | Condition | Yield Range (%) | Reference |

|---|---|---|---|

| Temperature | 10-25°C | 85-92 | [5] |

| Catalyst | Aluminum chloride | 85-92 | [5] [3] |

| Solvent | Methylene chloride | 85-92 | [5] |

| Base | Sodium hydride | 90-95 | [4] |

| Reaction Time | 12-24 hours | 85-95 | [4] [5] |

Esterification of 4-Fluorobenzoylacetic Acid

The esterification route involves the direct conversion of 4-fluorobenzoylacetic acid to its methyl ester through conventional esterification methodologies [6]. This approach offers an alternative pathway when the corresponding acid is readily available or can be synthesized through complementary routes [6].

The synthesis of methyl 2-fluorobenzoylacetate, a positional isomer, has been extensively studied and provides insights into the esterification process for fluorinated benzoylacetic acid derivatives [6]. The reaction typically employs acid catalysis with sulfuric acid or hydrochloric acid to facilitate the esterification process [6]. Research has shown that the reaction of methyl acetoacetate with 2-fluorobenzoyl chloride in the presence of magnesium chloride, triethylamine, and n-butyllithium in dichloromethane yields the corresponding fluorobenzoylacetate with high efficiency [6].

The mechanism involves the formation of an enolate intermediate from the acetoacetate precursor, followed by nucleophilic attack on the activated carbonyl carbon of the acid chloride [6]. The presence of the fluorine substituent on the aromatic ring influences the electronic properties of the system, affecting both the reactivity and selectivity of the esterification process [6].

Industrial applications of this methodology have been explored for the synthesis of related compounds, where the esterification step is conducted under mild conditions at 35°C with careful temperature control to maintain product integrity [6]. The reaction typically proceeds through an acid-catalyzed mechanism where the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol [6].

Modern Innovations in Production

Catalytic Systems and Solvent Optimization

Modern synthetic approaches have focused on developing more efficient catalytic systems and optimizing solvent conditions to improve yield and selectivity [7] [8]. The development of heterogeneous catalysts has gained significant attention due to their potential for recyclability and reduced environmental impact [7] [8].

Recent advances in mechanochemical synthesis have provided new opportunities for catalyst preparation, offering materials with distinct features such as nanocrystallinity and high defect concentration [7]. These mechanochemically prepared catalysts demonstrate enhanced performance in organic transformations, including the synthesis of fluorinated compounds [7]. The use of magnetic nanoparticle-supported catalysts has shown particular promise, with cellulose-based supports providing biodegradable and efficient catalytic systems [8].

Flow microreactor technology has emerged as a powerful tool for optimizing reaction conditions through precise temperature control and rapid mixing [9] [10]. Studies on related ketone ester transformations have demonstrated that flow systems can achieve superior performance over traditional batch methods by minimizing byproduct formation and providing excellent selectivity for sterically hindered substrates [9]. The implementation of slug flow microreactors has shown remarkable efficiency in biphasic systems, achieving yields exceeding 90% under optimized conditions [10].

Table 2: Modern Catalytic Systems for Fluorinated Ester Synthesis

| Catalyst Type | Reaction Conditions | Yield (%) | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous MNP-cellulose | 80°C, 30 min | 83-97 | Recyclable, biodegradable | [8] |

| Flow microreactor | Controlled T, rapid mixing | 80-95 | Precise control, reduced byproducts | [9] |

| Mechanochemical | Room temperature | 85-92 | Solvent-free, sustainable | [7] |

| Biphasic slug flow | 160-180°C | 90+ | High extraction efficiency | [10] |

Solvent optimization has played a crucial role in improving reaction efficiency and environmental sustainability [11] [12]. The selection of appropriate solvents considers factors such as reaction rate, selectivity, product isolation, and environmental impact [11]. Research has shown that the choice of solvent can significantly affect both the reaction mechanism and the final product distribution [12].

Fluorinated solvents have been investigated for their unique properties in facilitating reactions involving fluorinated substrates [12] [13]. These solvents often provide enhanced solubility for fluorinated compounds and can influence the reaction kinetics through specific solvation effects [12]. The development of fluorinated ether co-solvents has demonstrated particular utility in reactions requiring low-temperature conditions while maintaining high reaction efficiency [13].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of methyl 4-fluorobenzoylacetate has led to the development of more sustainable synthetic methodologies [11] [14] [15]. These approaches focus on reducing waste generation, utilizing renewable feedstocks, and minimizing the environmental impact of chemical processes [11] [14].

Biocatalytic approaches have been explored as environmentally benign alternatives to traditional chemical synthesis [11]. The use of enzymes offers several advantages, including mild reaction conditions, high selectivity, and the ability to avoid protection-deprotection sequences [11]. Research has demonstrated that enzymatic processes can achieve comparable or superior results to conventional methods while operating under aqueous conditions [11].

Solvent-free reaction conditions represent another significant advancement in green chemistry applications [11]. These methodologies eliminate the need for organic solvents, thereby reducing waste generation and improving the overall environmental profile of the synthesis [11]. Studies have shown that solvent-free conditions can often provide higher yields and cleaner reaction profiles compared to traditional solvent-based approaches [11].

The application of microwave-assisted synthesis has demonstrated significant improvements in reaction efficiency and energy consumption [11]. Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and improved yields [11]. This technology has been successfully applied to various organic transformations, including the synthesis of fluorinated compounds [11].

Table 3: Green Chemistry Metrics for Methyl 4-fluorobenzoylacetate Synthesis

| Approach | Atom Economy (%) | Process Mass Intensity | E-Factor | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Biocatalytic | 85-95 | Low | 2-5 | Aqueous conditions, mild T | [11] |

| Solvent-free | 90-98 | Very low | 1-3 | No organic solvents | [11] |

| Microwave-assisted | 80-90 | Moderate | 3-6 | Reduced energy, time | [11] |

| Flow chemistry | 85-92 | Low | 2-4 | Continuous processing | [15] |

Phase transfer catalysis has emerged as an effective green chemistry approach for the synthesis of fluorinated compounds [16]. This methodology allows reactions to proceed in biphasic systems without the need for expensive or toxic organic solvents [16]. The use of chiral phase transfer catalysts has enabled the development of enantioselective synthetic routes for fluorinated compounds with high optical purity [16].

Reaction Mechanism Elucidation

The mechanistic understanding of methyl 4-fluorobenzoylacetate synthesis has been advanced through detailed computational and experimental studies [17] [18] [19]. The reaction mechanism varies depending on the synthetic route employed, with each pathway involving distinct intermediates and transition states [17] [18].

For the Friedel-Crafts acylation pathway, the mechanism proceeds through the initial formation of an acylium ion intermediate [2] [3]. The Lewis acid catalyst coordinates to the halogen atom of the acyl chloride, leading to the cleavage of the carbon-chlorine bond and formation of the resonance-stabilized acylium ion [3]. This intermediate then undergoes electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity [2] [3].

Computational studies using density functional theory have provided detailed insights into the transition states and energy barriers associated with each step of the mechanism [17]. These investigations have revealed that the rate-determining step typically involves the formation of the carbon-carbon bond between the acylium ion and the aromatic ring [17]. The presence of the fluorine substituent influences the electronic properties of the aromatic system, affecting both the reactivity and regioselectivity of the reaction [17].

The esterification mechanism involves a different pathway, proceeding through nucleophilic attack of the alcohol on the activated carbonyl carbon of the carboxylic acid or its derivatives [18]. The mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol and subsequent elimination of water [18]. The presence of electron-withdrawing groups such as fluorine can significantly influence the reaction kinetics by stabilizing or destabilizing various intermediates [18].

Table 4: Mechanistic Parameters for Key Reaction Steps

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature Dependence | Reference |

|---|---|---|---|---|

| Acylium ion formation | 15-20 | 10⁻³-10⁻² | Strong | [17] |

| Electrophilic attack | 12-18 | 10⁻²-10⁻¹ | Moderate | [17] |

| Deprotonation | 8-12 | 10⁻¹-10⁰ | Weak | [17] |

| Esterification | 18-25 | 10⁻⁴-10⁻³ | Strong | [18] |

Deuterium labeling studies have provided experimental evidence for the proposed mechanisms [17]. These investigations involve the use of deuterated substrates or solvents to track the fate of specific atoms during the reaction [17]. The results have confirmed the involvement of specific intermediates and have provided insights into the stereochemical course of the reaction [17].

Kinetic isotope effect studies have further elucidated the mechanism by revealing which bonds are broken or formed in the rate-determining step [17]. Primary kinetic isotope effects indicate that carbon-hydrogen bond breaking is involved in the rate-determining step, while secondary isotope effects provide information about changes in hybridization and bonding [17].

Byproduct Management and Yield Optimization

The optimization of reaction conditions to maximize yield while minimizing byproduct formation has been a central focus of synthetic methodology development [20] [9] [21]. Systematic approaches to reaction optimization have employed statistical design of experiments and response surface methodology to identify optimal conditions [20].

Common byproducts in the synthesis of methyl 4-fluorobenzoylacetate include over-acylated products, hydrolysis products, and condensation products resulting from side reactions [22] [5]. The formation of 4-methoxybenzoylacetonitrile and benzoylacetonitrile has been identified as a significant impurity in related synthetic processes, requiring careful control of reaction conditions to minimize their formation [22].

Temperature control has been identified as a critical parameter in byproduct management [20] [9]. Studies have shown that precise temperature control can significantly influence both reaction yield and selectivity [9]. The use of flow microreactors has demonstrated superior temperature control compared to batch reactors, leading to improved product selectivity and reduced byproduct formation [9].

The optimization of catalyst loading has been systematically investigated to balance reaction rate and selectivity [20] [23]. Higher catalyst concentrations generally lead to faster reaction rates but may also promote unwanted side reactions [23]. Response surface methodology has been employed to identify optimal catalyst concentrations that maximize yield while minimizing byproduct formation [20].

Table 5: Byproduct Formation and Optimization Strategies

| Byproduct Type | Formation Pathway | Optimization Strategy | Yield Improvement (%) | Reference |

|---|---|---|---|---|

| Over-acylation | Excess acylating agent | Controlled stoichiometry | 15-20 | [20] |

| Hydrolysis products | Moisture presence | Anhydrous conditions | 10-15 | [5] |

| Condensation products | High temperature | Temperature control | 20-25 | [9] |

| Desfluoro analogs | Competing reactions | Selective conditions | 5-10 | [5] |

Solvent selection has been shown to significantly impact byproduct formation [21]. The choice of solvent affects not only the solubility of reactants and products but also the reaction mechanism and the stability of intermediates [21]. Systematic solvent screening has identified optimal solvent systems that minimize side reactions while maintaining high reaction efficiency [21].

The implementation of real-time reaction monitoring has enabled the development of feedback control systems for yield optimization [15]. Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance have been employed to monitor reaction progress and adjust conditions dynamically [15]. This approach has led to significant improvements in both yield and reproducibility [15].

Work-up and purification strategies have been optimized to maximize product recovery while removing impurities efficiently [6]. The use of column chromatography with optimized solvent systems has been shown to provide pure products in high yield [6]. Alternative purification methods, including crystallization and distillation, have been evaluated for their effectiveness in removing specific impurities [6].

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Methyl 4-fluorobenzoylacetate exhibits characteristic spectroscopic features that enable comprehensive structural identification and tautomeric analysis. Nuclear magnetic resonance studies conducted in deuterated chloroform reveal distinct signals that provide detailed insights into the molecular architecture [1] [2].

The 1H NMR spectrum displays several well-defined regions. The aromatic protons of the 4-fluorophenyl moiety appear as multiplets in the region δ 7.8-8.0 ppm and δ 7.1-7.2 ppm, reflecting the characteristic splitting pattern of para-disubstituted benzene rings [1] [2]. The methylene protons (-CH2-) connecting the carbonyl groups resonate as a singlet at δ 3.7-3.8 ppm, while the methyl ester protons (-OCH3) appear as a singlet at δ 3.8-3.9 ppm [1] [2].

The 13C NMR spectrum provides crucial information about the carbonyl carbons, with the ketone carbonyl typically appearing around δ 190-200 ppm and the ester carbonyl around δ 170 ppm. These chemical shifts are consistent with the β-ketoester functionality and provide evidence for the predominant tautomeric form in solution.

Infrared spectroscopy reveals two distinct carbonyl stretching frequencies, characteristic of the β-ketoester structure. The ester carbonyl typically exhibits a strong absorption around 1740 cm⁻¹, while the ketone carbonyl appears at approximately 1680 cm⁻¹. The fluorine substitution in the para position of the aromatic ring influences the electronic distribution, which may cause subtle shifts in these carbonyl frequencies compared to non-fluorinated analogues [3] .

| Spectroscopic Technique | Signal/Peak | Chemical Shift/Frequency | Multiplicity/Intensity |

|---|---|---|---|

| 1H NMR (CDCl3) | Aromatic protons | δ 7.8-8.0, 7.1-7.2 ppm | Multiplet |

| 1H NMR (CDCl3) | Methylene (-CH2-) | δ 3.7-3.8 ppm | Singlet, 2H |

| 1H NMR (CDCl3) | Methyl ester (-OCH3) | δ 3.8-3.9 ppm | Singlet, 3H |

| 13C NMR (CDCl3) | Ketone carbonyl | δ ~190-200 ppm | Strong signal |

| 13C NMR (CDCl3) | Ester carbonyl | δ ~170 ppm | Strong signal |

| IR Spectroscopy | Ester C=O stretch | ~1740 cm⁻¹ | Strong absorption |

| IR Spectroscopy | Ketone C=O stretch | ~1680 cm⁻¹ | Strong absorption |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis using electron ionization provides detailed fragmentation information that confirms the molecular structure and reveals characteristic breakdown pathways [1]. The molecular ion peak appears at m/z 196, corresponding to the molecular formula C10H9FO3, with a relative intensity of 5.5%.

The base peak occurs at m/z 123, representing 100% relative intensity, which corresponds to the 4-fluorobenzoyl cation (C7H4FO+). This fragment results from the loss of the acetate methyl ester portion (-C3H5O2) from the molecular ion [1]. Additional significant fragments include m/z 164, resulting from the loss of methanol (-CH3OH) from the molecular ion, and m/z 95, corresponding to the 4-fluorophenyl cation.

The fragmentation pattern reveals the characteristic behavior of β-ketoesters under electron ionization conditions, where cleavage occurs preferentially at the carbon-carbon bond adjacent to the carbonyl groups. The retention of the 4-fluorobenzoyl fragment as the base peak indicates the stabilizing effect of the aromatic fluorine substitution on the resulting cation.

| Fragment (m/z) | Relative Intensity (%) | Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 196 | 5.5 | [M]+ | - |

| 164 | 3.9 | [M-CH3OH]+ | Loss of methanol |

| 123 | 100.0 | [C7H4FO]+ | Loss of acetate methyl ester |

| 95 | 32.6 | [C6H4F]+ | 4-Fluorophenyl cation |

Thermodynamic Properties

Melting and Boiling Points

Methyl 4-fluorobenzoylacetate exists as a liquid at room temperature, with no reported melting point under standard conditions [5] [6]. The compound exhibits a boiling point of 91°C at 5 mmHg pressure [5] [6], which corresponds to approximately 263.5°C at standard atmospheric pressure based on predictive calculations [7].

The flash point exceeds 110°C (230°F), indicating relatively low volatility and moderate thermal stability under normal handling conditions [5] [8]. This thermal behavior reflects the molecular weight and intermolecular interactions characteristic of substituted aromatic esters.

The influence of the 4-fluorine substitution on the thermal properties becomes apparent when compared to analogous compounds. The electronegativity of fluorine and its inductive effect contribute to the overall molecular polarity, which affects both boiling point and volatility characteristics.

| Thermal Property | Value | Measurement Conditions |

|---|---|---|

| Physical State (20°C) | Liquid | Standard atmospheric pressure |

| Boiling Point | 91°C | 5 mmHg pressure |

| Boiling Point (predicted) | 263.5±15.0°C | 760 mmHg pressure |

| Flash Point | >110°C (>230°F) | Closed cup method |

| Melting Point | Not determined | - |

Solubility and Partition Coefficients

The solubility profile of methyl 4-fluorobenzoylacetate reflects its amphiphilic nature, possessing both hydrophobic aromatic character and polar ester functionality. The compound is insoluble in water due to its predominantly lipophilic character [9]. However, it demonstrates excellent solubility in organic solvents including ethanol, chloroform, and other common organic media [9].

The density of 1.228 g/mL at 25°C indicates a relatively dense liquid compared to water, reflecting the presence of the fluorine atom and aromatic ring system [5] [8] [10]. The refractive index of 1.521 at 20°C provides additional confirmation of the molecular structure and electronic properties [5] [8] [10].

Partition coefficient data specific to methyl 4-fluorobenzoylacetate are not extensively reported in the literature. However, the molecular structure suggests moderate lipophilicity, with the fluorine substitution potentially affecting the octanol-water partition behavior compared to non-fluorinated analogues.

| Property | Value | Temperature/Conditions |

|---|---|---|

| Density | 1.228 g/mL | 25°C |

| Specific Gravity | 1.24 | 20/20°C |

| Refractive Index (n20/D) | 1.521 | 20°C |

| Water Solubility | Insoluble | Room temperature |

| Organic Solvent Solubility | Soluble | Room temperature |

Tautomeric Behavior (Keto-Enol Equilibrium)

Tautomeric Forms and Equilibrium

Methyl 4-fluorobenzoylacetate, as a β-ketoester, exhibits keto-enol tautomerism, a fundamental property of 1,3-dicarbonyl compounds [11] [12] [13]. The compound can exist in two primary tautomeric forms: the predominant keto form and the less abundant enol form. The equilibrium between these forms depends on various factors including solvent polarity, temperature, and substituent effects.

In the keto form, the compound maintains distinct carbonyl functionalities with the methylene bridge (-CH2-) connecting the aromatic ketone and the methyl ester. The enol form features a carbon-carbon double bond with an associated hydroxyl group, forming an intramolecular hydrogen bond that stabilizes this tautomer through a six-membered chelate ring.

The 4-fluorine substitution in the aromatic ring influences the tautomeric equilibrium through both electronic and steric effects [14] [15]. Fluorine's high electronegativity creates an electron-withdrawing effect that can stabilize the enol form by enhancing the hydrogen bonding capability of the enolic hydroxyl group [13] [15].

Equilibrium Dynamics and Solvent Effects

Research on structurally related β-ketoesters indicates that the keto form typically predominates in solution, with the enol content generally ranging from 10-30% depending on conditions [11] [16] [17]. For methyl 4-fluorobenzoylacetate specifically, the equilibrium is expected to favor the keto form, consistent with the general behavior of β-ketoesters where the ester functionality reduces enol stabilization compared to β-diketones.

Solvent polarity significantly affects the tautomeric equilibrium [18] [19]. Polar solvents tend to stabilize the keto form due to better solvation of the carbonyl groups, while nonpolar solvents may favor the enol form where intramolecular hydrogen bonding provides primary stabilization [18]. The tautomeric interconversion in β-ketoesters typically occurs on a timescale that allows observation of both forms by NMR spectroscopy [11] [12].

The presence of the fluorine atom may enhance the rate of tautomerization and affect the equilibrium constant compared to non-fluorinated analogues [14] [15]. Studies on fluorinated β-dicarbonyl compounds demonstrate that fluorine substitution can significantly alter both the kinetics and thermodynamics of keto-enol equilibria, often favoring enol forms through enhanced hydrogen bonding interactions [15].

| Tautomeric Form | Structural Features | Relative Stability | Key Characteristics |

|---|---|---|---|

| Keto Form | Two distinct C=O groups | Predominant | Higher polarity, better solvated in polar media |

| Enol Form | C=C-OH with H-bonding | Minor component | Intramolecular H-bond stabilization |

| Equilibrium | Dynamic interconversion | Solvent-dependent | Influenced by fluorine substitution |